Welcome to the BenchChem Online Store!
molecular formula C9H8N2O5 B1616616 (3-Nitro-benzoylamino)-acetic acid CAS No. 617-10-7

(3-Nitro-benzoylamino)-acetic acid

Cat. No. B1616616
M. Wt: 224.17 g/mol
InChI Key: GSVGZXWNWOCWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06028223

Procedure details

A solution of glycine (200 g) and KOH (200 g) in water (1000 ml) at 0° C. was treated dropwise with a solution of m-nitrobenzoyl chloride (100 g) in acetonitrile (100 ml). The reaction was allowed to warm to room temperature and was stirred for 4 hours. 12N aqueous HCl was added until pH<2. The reaction was allowed to stand overnight at room temperature. The resulting solid was filtered and washed with water (2×250 ml) and dried in vacuo at 60° C. 100 g of m-nitrohippuric acid was isolated. MS, 1H-NMR and CHN analysis were consistent with the desired product.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[OH-].[K+].[N+:8]([C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14](Cl)=[O:15])([O-:10])=[O:9].Cl>O.C(#N)C>[N+:8]([C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14](=[O:15])[NH:1][CH2:2][C:3]([OH:5])=[O:4])([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
200 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water (2×250 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(NCC(=O)O)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.